1-(3,5-Dichloropyridin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloropyridin-2-yl)propan-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an amine group attached to a propan-2-yl chain
Preparation Methods
The synthesis of 1-(3,5-Dichloropyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine and a suitable propan-2-amine derivative.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.
Catalysts and Reagents: Common reagents include reducing agents and catalysts that facilitate the reaction.
Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.
Chemical Reactions Analysis
1-(3,5-Dichloropyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and organic solvents are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Binding Mechanism: The binding involves interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-2-yl)propan-2-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C8H10Cl2N2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(11)2-8-7(10)3-6(9)4-12-8/h3-5H,2,11H2,1H3 |
InChI Key |
GINMJLTXORZLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.